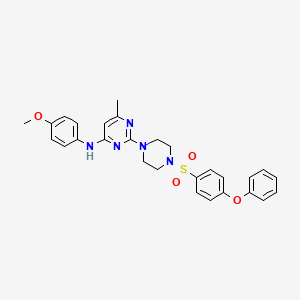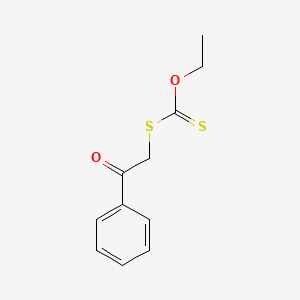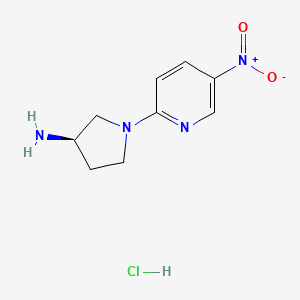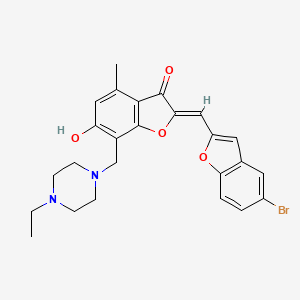
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CDPA and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of CDPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. CDPA may also modulate the immune system by affecting the activity of immune cells.
Biochemical And Physiological Effects
CDPA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CDPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CDPA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, CDPA has been shown to have neuroprotective effects and can protect neurons from damage.
Advantages And Limitations For Lab Experiments
CDPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. CDPA is also relatively easy to work with and can be used in a variety of experimental settings. However, CDPA has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, CDPA may have off-target effects that could complicate experimental results.
Future Directions
There are several potential future directions for research on CDPA. One area of interest is the development of CDPA derivatives that may have improved therapeutic properties. Another area of interest is the investigation of CDPA's mechanism of action and its potential targets. Additionally, CDPA may be studied in combination with other compounds to determine if it can enhance their therapeutic effects. Finally, CDPA may be studied in animal models to determine its efficacy and safety in vivo.
Conclusion:
CDPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPA has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While CDPA has several advantages for use in lab experiments, it also has some limitations. There are several potential future directions for research on CDPA, including the development of CDPA derivatives, investigation of its mechanism of action, and study in animal models. Overall, CDPA shows promise as a potential therapeutic agent for a range of diseases and conditions.
Synthesis Methods
CDPA is synthesized through a multi-step process that involves the reaction of 4-cyclohexyl-2,3-dioxo-1-pyrazinecarboxylic acid with 3,4-difluoroaniline. The reaction is catalyzed by a base and yields CDPA as a white solid in high purity. The synthesis method for CDPA has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
CDPA has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that CDPA has anti-tumor activity and can inhibit the growth of cancer cells. CDPA has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system. In addition, CDPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c19-14-7-6-12(10-15(14)20)21-16(24)11-22-8-9-23(18(26)17(22)25)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNISGSDOKPLFQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(3,4-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)

![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline](/img/structure/B2416103.png)

![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)

